

Technical Whitepaper: (4-Chlorophenyl)(4-piperidiny)methanol

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Compound of Interest

Compound Name: (4-Chlorophenyl)(4-piperidiny)methanol

CAS No.: 36938-75-7

Cat. No.: B1348785

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Executive Summary

(4-Chlorophenyl)(4-piperidiny)methanol (CAS: 36938-75-7) is a critical chiral building block and pharmacophore in the synthesis of second-generation H1-antihistamines and neuroactive ligands. Structurally, it consists of a piperidine ring substituted at the 4-position with an exocyclic methanol group bearing a para-chlorophenyl moiety. This scaffold—often referred to as an

-aryl-4-piperidinemethanol—serves as a structural anchor in drug discovery, particularly for optimizing binding affinity to G-protein coupled receptors (GPCRs) such as the Histamine H1 receptor and NMDA receptors.

This guide provides a definitive technical analysis of the compound, distinguishing it from its isomer 4-(4-chlorophenyl)-4-hydroxypiperidine (Haloperidol metabolite), and outlines a robust, self-validating synthetic protocol for its preparation.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6]

The distinction between the target compound and its isomers is a frequent source of error in procurement and synthesis. The table below establishes the definitive identity for CAS 36938-75-7.

Parameter	Technical Specification
IUPAC Name	(4-Chlorophenyl)(piperidin-4-yl)methanol
CAS Number	36938-75-7
Common Synonyms	-(4-Chlorophenyl)-4-piperidinemethanol; MDL 16,455 derivative
Molecular Formula	C H ClNO
Molecular Weight	225.72 g/mol
SMILES	<chem>OC(C1=CC=C(Cl)C=C1)C1CCNCC1</chem>
InChI Key	UQGIFKXJSLUMSO-UHFFFAOYSA-N
Appearance	White to off-white crystalline solid
pKa (Calculated)	~12.5 (Secondary alcohol), ~9.8 (Piperidine nitrogen)
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

“

Critical Note: Do not confuse with 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7), where the hydroxyl group is attached directly to the piperidine ring. CAS 36938-75-7 possesses an exocyclic alcohol, imparting greater conformational flexibility critical for PROTAC linker design and antihistamine binding pockets.

Synthetic Methodology: Grignard Addition Protocol[9]

The most reliable laboratory-scale synthesis involves the nucleophilic addition of a Grignard reagent to an N-protected 4-formylpiperidine. This route minimizes side reactions and allows for facile purification.

Retrosynthetic Analysis

The target molecule is disconnected at the exocyclic C-C bond between the methanol carbon and the phenyl ring.

- Synthon A: 4-Chlorophenyl anion (Grignard reagent).
- Synthon B: N-Protected piperidine-4-carboxaldehyde (Electrophile).

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-4-formylpiperidine

- Reagents: 4-Piperidinemethanol, Di-tert-butyl dicarbonate (Boc O), Dess-Martin Periodinane (DMP).
- Rationale: The aldehyde is unstable if unprotected. The Boc group prevents amine interference with the Grignard reagent.

Step 2: Grignard Addition (The Core Reaction)

- Reagents: 4-Chlorophenylmagnesium bromide (1.0 M in THF), N-Boc-4-formylpiperidine, Anhydrous THF.
- Protocol:
 - Flame-dry a 250 mL three-neck round-bottom flask under Argon.
 - Charge with N-Boc-4-formylpiperidine (1.0 eq) dissolved in anhydrous THF. Cool to -78°C to suppress over-addition and side reactions.
 - Add 4-Chlorophenylmagnesium bromide (1.2 eq) dropwise over 30 minutes.
 - Process Control: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot () should disappear.
 - Allow to warm to 0°C over 2 hours.
 - Quench: Slowly add saturated aqueous NH_4Cl .
 - Workup: Extract with EtOAc (3x), wash with brine, dry over Na_2SO_4 .
 - Purification: Flash chromatography (SiO_2) yields the N-Boc protected intermediate.

Step 3: Deprotection

- Reagents: 4M HCl in Dioxane or TFA/DCM.
- Protocol: Treat the intermediate with 4M HCl in Dioxane at 0°C for 2 hours. Precipitate the hydrochloride salt with diethyl ether or neutralize to obtain the free base.

Synthetic Workflow Diagram



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Figure 1: Step-wise synthetic pathway from commercially available starting materials to the target scaffold.

Therapeutic & Synthetic Utility[7][10][11] Pharmacophore in Antihistamines

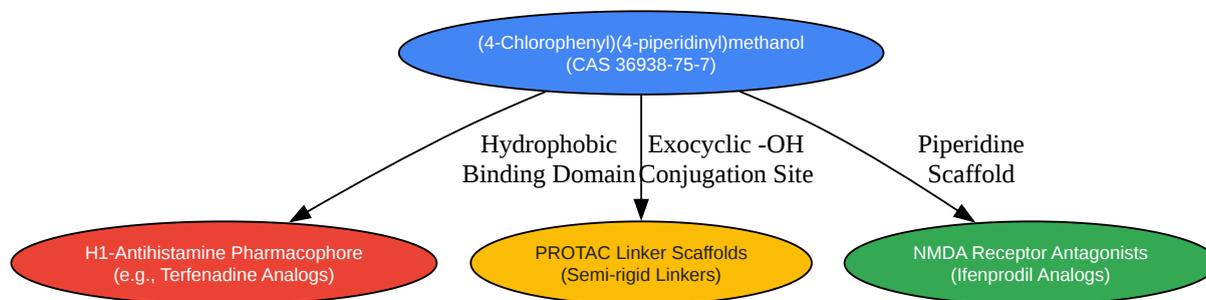
The **(4-chlorophenyl)(4-piperidinyl)methanol** motif is a simplified analog of the "benzhydryl piperidine" class of antihistamines. While drugs like Fexofenadine (MDL 16,455) utilize a diphenyl-methanol moiety, the 4-chlorophenyl analog is used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket of the H1 receptor.

- **Binding Mechanism:** The piperidine nitrogen (protonated at physiological pH) forms an ionic bond with Asp107 in the H1 receptor. The 4-chlorophenyl group occupies a hydrophobic sub-pocket, providing selectivity over muscarinic receptors.

PROTAC Linker Design

Recent developments in targeted protein degradation (PROTACs) utilize 4-substituted piperidines as semi-rigid linkers. The exocyclic alcohol of CAS 36938-75-7 provides a unique attachment point for E3 ligase ligands, allowing the piperidine nitrogen to be coupled to the protein of interest (POI) ligand.

Structural Relationship Diagram[7]



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Figure 2: Mapping the compound's structural utility across different therapeutic classes.

Analytical Characterization & Safety Quality Control Parameters

To ensure research integrity, the synthesized compound must meet the following criteria:

- HPLC Purity: >95% (Reverse phase C18, Acetonitrile/Water gradient).
- ¹H NMR (DMSO-d₆): Diagnostic signals include the methine doublet at ~4.3 ppm (CH-OH) and the piperidine ring protons at 1.2–3.0 ppm.
- Mass Spectrometry: [M+H]⁺ peak at m/z 226.1/228.1 (characteristic 3:1 chlorine isotope pattern).

Safety & Handling (MSDS Summary)

- GHS Classification: Warning. Acute Toxicity (Oral), Skin Irritant.
- Handling: Use in a fume hood.^[1] Avoid dust formation.

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The secondary alcohol is susceptible to oxidation if exposed to air/light over prolonged periods.

References

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